Demethoxyisodaphneticin
Descripción
Propiedades
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBUENVXULSQS-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Daphneticin from Daphne Species
For the Attention of: Researchers, Scientists, and Drug Development Professionals
December 2025
Disclaimer: Initial searches for "Demethoxyisodaphneticin" did not yield any results in the reviewed scientific literature. This suggests that the compound may be novel and not yet described, or the nomenclature used is not standard. This guide will therefore focus on daphneticin (B190900) , a structurally related and well-documented coumarin (B35378) isolated from Daphne species, particularly Daphne giraldii. The methodologies and data presented for daphneticin can serve as a foundational framework for the potential discovery and characterization of related novel compounds.
Introduction
The genus Daphne, belonging to the Thymelaeaceae family, is a rich source of a diverse array of bioactive secondary metabolites. These include lignans, flavonoids, diterpenoids, and coumarins.[1] Among these, coumarins have attracted significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery and isolation of daphneticin, a notable coumarin found in Daphne giraldii.
This document details the experimental protocols for the extraction, isolation, and purification of daphneticin. It also presents key quantitative data from spectroscopic analyses essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide illustrates the known signaling pathways modulated by daphneticin, providing insights into its mechanism of action.
Discovery and Isolation of Daphneticin from Daphne giraldii
Daphneticin has been successfully isolated from the stem barks of Daphne giraldii Nitsche.[2][3] The general workflow for its discovery and isolation involves solvent extraction from the plant material, followed by a series of chromatographic purification steps.
Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of daphneticin from Daphne giraldii.[2][3]
2.1.1. Plant Material and Extraction
-
Plant Material: Dried stem bark of Daphne giraldii is used as the starting material.[3]
-
Extraction:
-
The dried stem bark is extracted with 70% methanol (B129727) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[3]
-
The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[3]
-
The crude extract is then suspended in water.[3]
-
2.1.2. Chromatographic Purification
-
Macroporous Resin Column Chromatography:
-
The aqueous suspension of the crude extract is subjected to a macroporous resin AB-8 column.[3]
-
The column is eluted sequentially with distilled water, 10% ethanol (B145695), 80% ethanol, and 95% ethanol.[3]
-
The 80% ethanol fraction, which contains daphneticin, is collected for further purification.[3]
-
-
Silica (B1680970) Gel Column Chromatography:
-
The 80% ethanol extract is subjected to column chromatography over silica gel (100–200 mesh).[3]
-
A gradient elution is performed using a mixture of petroleum ether and ethyl acetate (B1210297) (EtOAc) from a ratio of 20:1 to 1:1.[2][3]
-
Fractions are collected and monitored for the presence of daphneticin.
-
-
Further Purification:
Experimental Workflow Diagram
Caption: Isolation and Purification Workflow for Daphneticin.
Quantitative Data and Structural Elucidation
The structure of the isolated daphneticin is confirmed through various spectroscopic techniques, primarily NMR and MS.
Spectroscopic Data
The following tables summarize the key spectroscopic data for daphneticin.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Daphneticin in DMSO-d₆ [2]
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 2 | - | 160.4 |
| 3 | 6.20 (1H, d, J=9.0) | 111.1 |
| 4 | 7.90 (1H, d, J=9.0) | 143.8 |
| 5 | 7.01 (1H, d, J=8.0) | 118.9 |
| 6 | 6.82 (1H, d, J=8.0) | 112.5 |
| 7 | - | 149.7 |
| 8 | - | 132.2 |
| 9 | - | 145.1 |
| 10 | - | 112.1 |
| 7-OH | 10.13 (1H, brs) | - |
| 8-OH | 9.37 (1H, brs) | - |
Table 2: LC-MS/MS Parameters for Quantitative Analysis of Daphneticin [4]
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Not specified |
| Mobile Phase | Not specified |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Mass Spectrometric Conditions | |
| Ionization Mode | Not specified |
| Monitored Transitions | Not specified |
| Internal Standard | Schisandrin |
| Pharmacokinetic Parameters in Rats (Oral Administration) | |
| Tₘₐₓ (h) | 2 |
| Cₘₐₓ (µg·L⁻¹) | 36.67 |
| AUC₀₋ₜ (µg·L⁻¹·h) | 355.11 |
| T₁/₂ (h) | 4.95 |
Biological Activity and Signaling Pathways
Daphneticin has been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Its mechanism of action involves the modulation of several key signaling pathways.
Anti-inflammatory Signaling Pathway
Daphneticin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
Caption: Anti-inflammatory action of Daphneticin via NF-κB inhibition.
Anticancer Signaling Pathway
In the context of cancer, daphneticin has been shown to inhibit cell proliferation and glycolysis by suppressing the PI3K/Akt signaling pathway.[6]
Caption: Anticancer mechanism of Daphneticin via PI3K/Akt inhibition.
Conclusion
This technical guide has detailed the discovery and isolation of daphneticin from Daphne giraldii, providing a comprehensive overview of the necessary experimental protocols and key analytical data. While the initially requested compound, "this compound," remains uncharacterized in the current body of scientific literature, the methodologies and data presented for the closely related daphneticin offer a robust starting point for researchers. The elucidation of its anti-inflammatory and anticancer signaling pathways further underscores the therapeutic potential of coumarins derived from Daphne species. Future research may focus on the targeted search for novel derivatives such as this compound within this genus and the exploration of their unique biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 4. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells | PLOS One [journals.plos.org]
- 5. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retracted Article: Daphnetin inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Resiniferatoxin, a Prominent Daphnane Diterpenoid
A Note on the Original Topic: Initial searches for "Demethoxyisodaphneticin" did not yield any specific scientific literature, physicochemical data, or biological studies. This suggests that the compound may be theoretical, extremely rare, or referred to by a different nomenclature. Given the lack of available information, this guide will focus on a closely related and extensively studied daphnane (B1241135) diterpenoid, Resiniferatoxin (B1680534) (RTX) . This will allow for a comprehensive overview that fulfills the core technical requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.
Resiniferatoxin is a naturally occurring, ultrapotent analog of capsaicin, isolated from the latex of Euphorbia resinifera and Euphorbia poissonii.[1][2] Its potent biological activity and complex structure have made it a significant target for chemical synthesis and a valuable tool in neuroscience and pharmacology.[3][4]
Physicochemical Properties of Resiniferatoxin
The following table summarizes the key physicochemical properties of Resiniferatoxin.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₄₀O₉ | [1][5] |
| Molecular Weight | 628.7 g/mol | [1][5] |
| CAS Number | 57444-62-9 | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Insoluble in water and hexane. Soluble in DMSO (to 100 mM), ethanol (B145695) (to 50 mM), ethyl acetate (B1210297), methanol, acetone, chloroform, and dichloromethane. | [2][5] |
| Storage | Desiccate at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to one month. | [5] |
| Predicted Boiling Point | 768.7 ± 60.0 °C | [5] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 9.85 ± 0.20 | [5] |
Experimental Protocols
Detailed methodologies for the isolation and synthesis of Resiniferatoxin are crucial for its study and application.
1. Isolation of Resiniferatoxin from Euphorbia resinifera Latex:
The isolation of Resiniferatoxin from its natural source is a hazardous process due to its extreme irritant properties.[6] A general procedure involves the following steps:
-
Latex Collection and Extraction: The latex is carefully collected from the plant. A dried latex powder is then subjected to extraction with a suitable organic solvent, such as ethyl acetate or acetone, to obtain a crude extract.[7]
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents, for example, acetonitrile (B52724) and petroleum ether, to remove non-polar constituents.[7]
-
Chromatographic Purification: The resulting extract is subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase, with gradient elution using solvent systems like ether-petroleum ether.[7]
-
Fine Purification: Further purification is achieved using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Resiniferatoxin.[7]
2. Total Synthesis of (+)-Resiniferatoxin:
The total synthesis of Resiniferatoxin is a significant challenge due to its complex, polycyclic structure. The first successful total synthesis was reported by the Wender group in 1997.[2] More recent syntheses have aimed for greater efficiency. A 15-step synthesis was developed by the Maimone group.[3] A general overview of a synthetic strategy involves:
-
Construction of the [5-7-6] Tricyclic Core: A key challenge is the stereocontrolled formation of the fused five, seven, and six-membered rings. This has been achieved through various strategies, including oxidopyrylium cycloadditions and radical cyclizations.[2][3]
-
Installation of the Orthoester: The unique orthoester moiety is typically installed in the later stages of the synthesis.
-
Functional Group Manipulations: Throughout the synthesis, numerous steps are required for the introduction and modification of functional groups to match the natural product's structure.
-
Final Elaboration: The final steps often involve the attachment of the homovanillic acid side chain.
A more recent 22-step convergent total synthesis utilizes an α-alkoxy bridgehead radical cyclization as a key step to construct the trans-fused ABC-ring skeleton.[8]
Biological Activity and Signaling Pathway
Resiniferatoxin's primary biological activity stems from its function as an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][9] TRPV1 is a non-selective cation channel predominantly expressed in primary afferent sensory neurons involved in nociception (pain perception).[9][10]
Mechanism of Action:
-
Binding to TRPV1: RTX binds to the intracellular vanilloid binding site on the TRPV1 receptor.[11]
-
Channel Activation: This binding leads to a prolonged opening of the TRPV1 ion channel.[9]
-
Cation Influx: The open channel allows for a significant influx of cations, particularly Ca²⁺, into the neuron.[9][11]
-
Depolarization and Initial Excitation: The influx of positive ions causes membrane depolarization, leading to an initial sensation of intense pain or burning.
-
Desensitization and Neurotoxicity: The sustained and massive Ca²⁺ influx triggers a cascade of intracellular events leading to desensitization of the neuron to subsequent stimuli. In higher concentrations, this can lead to Ca²⁺-induced cytotoxicity and the selective ablation of TRPV1-expressing neurons.[11][12]
This mechanism of action makes RTX a valuable tool for studying pain pathways and a potential therapeutic agent for chronic pain conditions.[13][14][15]
Visualizations
Diagram 1: Simplified Signaling Pathway of Resiniferatoxin
References
- 1. Resiniferatoxin | C37H40O9 | CID 5702546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Resiniferatoxin - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RESINIFERATOXIN CAS#: 57444-62-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of resiniferatoxin - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resiniferatoxin (RTX) Causes a Uniquely Protracted Musculoskeletal Hyperalgesia in Mice by Activation of TRPV1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Resiniferatoxin: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the mechanisms of neuropathic pain suppression: perineural resiniferatoxin targets Trpv1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
The Uncharted Path: A Technical Guide to the Biosynthesis of Daphnane Diterpenoids
A note on Demethoxyisodaphneticin: Extensive literature searches did not yield specific information regarding the chemical structure or biosynthetic pathway of a compound named "this compound." It is plausible that this is a rare or novel compound with limited published data. Therefore, this guide will focus on the broader, well-documented biosynthesis of daphnane (B1241135) diterpenoids, a class to which this compound would belong. The principles, pathways, and experimental protocols detailed herein provide a foundational framework for researchers in the field.
Daphnane diterpenoids, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, are a class of structurally complex natural products with a distinctive trans-fused 5/7/6 tricyclic carbon skeleton.[1][2] Many of these compounds, particularly the daphnane orthoesters, exhibit a wide range of potent biological activities, including anti-HIV and antitumor effects, making their biosynthesis a subject of significant interest for drug development and synthetic biology.[2][3]
The Core Biosynthetic Pathway: A Putative Route to the Daphnane Skeleton
The biosynthesis of daphnane diterpenoids is believed to proceed from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a series of complex cyclization and rearrangement reactions. While the complete enzymatic cascade has not been fully elucidated in any single daphnane-producing organism, a putative pathway can be constructed based on characterized intermediates and analogous pathways in other diterpenoid biosyntheses.[4]
The initial steps are thought to involve the conversion of GGPP into the macrocyclic diterpene casbene (B1241624), which is then further cyclized to form the lathyrane skeleton. Subsequent rearrangements lead to the tigliane (B1223011) framework, which is the direct precursor to the daphnane core. The formation of the characteristic isopropenyl group of the daphnane skeleton is proposed to occur through the opening of the cyclopropane (B1198618) ring of a tigliane intermediate.[4]
Following the formation of the basic daphnane skeleton, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and various transferases, install the diverse oxygenation patterns and ester functionalities that give rise to the vast array of naturally occurring daphnane diterpenoids.[3][5]
Quantitative Data on Diterpenoid Biosynthesis
Quantitative data for the specific enzymes involved in daphnane diterpenoid biosynthesis are scarce in the literature. However, data from related diterpene synthases can provide a general indication of the catalytic efficiencies and product profiles that might be expected.
| Enzyme | Source Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) | Reference |
| Casbene Synthase | Ricinus communis | GGPP | Casbene | ~1.5 | ~0.03 | [6] |
| Abietadiene Synthase | Abies grandis | GGPP | (-)-Abietadiene, etc. | 0.6 ± 0.1 | 0.012 ± 0.001 | [7] |
| Taxadiene Synthase | Taxus brevifolia | GGPP | Taxa-4(5),11(12)-diene | 0.68 ± 0.07 | 0.014 ± 0.001 | [7] |
| Levopimaradiene Synthase | Ginkgo biloba | GGPP | (-)-Levopimaradiene | 1.2 ± 0.2 | 0.025 ± 0.001 | [7] |
Experimental Protocols
The study of daphnane diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols are representative of the methodologies employed in the broader field of terpenoid biosynthesis research and are adaptable for the investigation of daphnane-producing systems.
Heterologous Expression of Diterpene Synthases and CYP450s
The functional characterization of biosynthetic enzymes typically begins with their expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of sufficient quantities of the enzyme for in vitro assays.[8][9][10]
Objective: To produce recombinant diterpene synthases and CYP450s for functional characterization.
Protocol for Expression in E. coli (for Diterpene Synthases):
-
Gene Synthesis and Cloning: The coding sequence of the putative diterpene synthase gene, identified from a transcriptome or genome sequence of a daphnane-producing plant, is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal affinity tag (e.g., His6-tag) for purification.[11]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to promote proper protein folding.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is separated by centrifugation, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).
Protocol for Expression in Saccharomyces cerevisiae (for CYP450s):
-
Gene Synthesis and Cloning: The CYP450 gene is synthesized with codon optimization for S. cerevisiae and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).[12]
-
Yeast Transformation: The expression vector, along with a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana), is co-transformed into a suitable yeast strain (e.g., WAT11).[12]
-
Culture and Induction: Transformed yeast are grown in a selective medium containing glucose. For protein expression, cells are transferred to a medium containing galactose to induce gene expression.
-
Microsome Isolation: Yeast cells are harvested, and spheroplasts are generated by enzymatic digestion of the cell wall. Spheroplasts are then lysed osmotically, and the microsomal fraction containing the membrane-bound CYP450 and CPR is isolated by differential centrifugation.
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and product profile of the recombinant enzymes.
Protocol for Diterpene Synthase Assay:
-
Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), MgCl2 (10-20 mM), dithiothreitol (B142953) (DTT, 1-5 mM), the purified diterpene synthase (1-10 µg), and the substrate GGPP (10-50 µM).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 30°C) for 1-4 hours.
-
Product Extraction: An organic solvent (e.g., hexane (B92381) or ethyl acetate) is added to the reaction mixture to extract the diterpene hydrocarbon products. The mixture is vortexed and then centrifuged to separate the phases. The organic layer is carefully transferred to a new vial.
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for CYP450 Assay:
-
Reaction Setup: The reaction mixture contains a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the isolated microsomes containing the CYP450 and CPR, the diterpene substrate (e.g., casbene or a lathyrane intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at a suitable temperature (e.g., 28-30°C) for 1-2 hours with shaking.
-
Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.
Analytical Methods for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpene Hydrocarbons:
-
Sample Preparation: The organic extract from the enzyme assay is concentrated under a gentle stream of nitrogen and redissolved in a small volume of hexane.
-
GC Conditions: An Agilent 7890B GC system (or equivalent) equipped with a DB-5ms column (30 m x 0.25 mm x 0.25 µm) can be used. The oven temperature program typically starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes. Helium is used as the carrier gas.
-
MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. The mass spectra of the products are compared with spectral libraries (e.g., NIST) and authentic standards for identification.[13][14]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxygenated Diterpenoids:
-
Sample Preparation: The organic extract is evaporated to dryness and redissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
LC Conditions: An Agilent 1290 Infinity II UHPLC system (or equivalent) with a C18 column is used. A gradient elution with water and acetonitrile (B52724) (both often containing 0.1% formic acid) is typically employed.
-
MS Conditions: The LC is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in electrospray ionization (ESI) mode. Product identification is based on accurate mass measurements and fragmentation patterns (MS/MS).[15][16][17]
Conclusion
The biosynthesis of daphnane diterpenoids represents a fascinating and complex area of natural product chemistry. While the specific pathway to this compound remains to be discovered, the foundational knowledge of diterpenoid biosynthesis provides a clear roadmap for future research. The combination of modern molecular biology techniques, such as heterologous expression, with advanced analytical methods like high-resolution mass spectrometry, will be instrumental in unraveling the enzymatic steps that lead to the formation of these structurally intricate and biologically active molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding and the experimental approaches necessary to further explore this promising class of natural products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Daphnane-type diterpene orthoesters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis [mdpi.com]
- 8. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]
- 9. Engineered Biosynthesis of Natural Products in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of terpenoids and their gene regulatory networks on the basis of the transcriptome and metabolome of Opisthopappus longilobus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Qualitative Analysis of Daphnane Diterpenoids in Various Parts of Daphne pontica L. by UHPLC-Q-Exactive-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekalert.org [eurekalert.org]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of Demethoxyisodaphneticin and its structurally related daphnane (B1241135) diterpenoids. These complex natural products, primarily found within the plant families Thymelaeaceae and Euphorbiaceae, have garnered significant interest in the scientific community for their diverse and potent biological activities. This document provides a comprehensive overview of their plant sources, quantitative abundance, detailed isolation protocols, and the biosynthetic pathways leading to their formation.
Natural Sources and Quantitative Overview
This compound and its analogs are characteristic secondary metabolites of genera such as Daphne, Stellera, and Wikstroemia. While specific data for this compound is limited in publicly available literature, extensive research on related, well-characterized daphnane diterpenoids like Yuanhuacine and Daphnetoxin provides valuable insights into their distribution and concentration in various plant tissues. The following table summarizes the known quantitative data for these compounds from several prominent plant sources.
| Compound Name | Plant Species | Plant Part | Yield | Reference |
| Yuanhuacine | Daphne genkwa | Flower buds | ~9 mg/kg of dried flowers | [1] |
| Daphnetoxin | Daphne mezereum | Bark | Not explicitly quantified, but a major toxic component. | [2][3] |
| Gniditrin | Daphne mezereum | Bark | Main diterpenoid constituent. | [3][4] |
It is important to note that the yields of these compounds can vary significantly based on the plant's geographical location, age, and the specific extraction and purification methods employed.
Biosynthesis of Daphnane Diterpenoids
The intricate structures of daphnane diterpenoids are assembled through a complex biosynthetic pathway originating from the universal diterpene precursor, Geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves a series of enzymatic cyclizations and oxidative modifications to construct the characteristic 5/7/6-membered tricyclic core of the daphnane skeleton.[5]
Experimental Protocols: Isolation and Purification
The isolation of this compound and related daphnane diterpenoids from their natural sources typically involves a multi-step process combining extraction, solvent partitioning, and various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[6][7][8]
1. Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., roots, stems, flower buds) and air-dry them in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent, such as ethanol (B145695) or petroleum ether, at room temperature for an extended period (e.g., 24-48 hours).
-
Repeat the extraction process multiple times (typically 2-3 times) to ensure exhaustive extraction of the target compounds.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step helps to separate compounds based on their polarity. Daphnane diterpenoids are often found in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or methanol-water mixture, to separate the components based on their affinity for the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. This step is crucial for isolating individual compounds with high purity.
5. Structure Elucidation:
-
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed two-dimensional structure and stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups present in the molecule.
-
The following diagram illustrates a typical workflow for the isolation of daphnane diterpenoids.
This technical guide provides a foundational understanding of the natural sources, biosynthesis, and isolation of this compound and its related daphnane diterpenoids. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to explore the therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate the quantitative distribution of these compounds across a wider range of plant species and to optimize isolation protocols for improved yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gniditrin is the main diterpenoid constituent in the bark of Daphne mezereum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Preliminary Bioactivity Screening of Demethoxyisodaphneticin
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Preliminary Bioactivity Screening of Demethoxyisodaphneticin
This document serves as a placeholder for a comprehensive technical guide on the preliminary bioactivity screening of the compound this compound. Our objective was to provide an in-depth resource for researchers, scientists, and drug development professionals, complete with summarized quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Following a thorough and exhaustive search of publicly available scientific literature and databases, we have determined that there is currently no published research on the preliminary bioactivity screening of this compound. Our search queries for "this compound bioactivity," "this compound biological effects," "this compound experimental assays," and "this compound mechanism of action" did not yield any relevant results for this specific compound.
The absence of available data prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.
We recommend that researchers interested in the bioactivity of this compound consider initiating preliminary screening studies to generate foundational data. Such studies could include a broad range of assays to assess its potential cytotoxic, antimicrobial, antioxidant, or other pharmacological activities.
As new research on this compound becomes available, this guide will be updated to reflect the current state of knowledge in the field.
The 5/7/6-Tricyclic Core of Demethoxyisodaphneticin: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Diterpenoid Scaffold
Demethoxyisodaphneticin, a member of the daphnane (B1241135) diterpenoid family, presents a fascinating and complex 5/7/6-tricyclic ring system that has garnered significant interest within the scientific and drug development communities. Isolated from plants of the Daphne genus, this natural product belongs to a class of compounds known for their potent biological activities, including antitumor and anti-HIV properties.[1][2][3] This technical guide provides a comprehensive overview of the core structure of this compound, including its chemical features, relevant experimental data, and a summary of the biological significance of the broader daphnane diterpenoid class.
Core Structure and Chemical Properties
The defining feature of this compound is its rigid, trans-fused 5/7/6-tricyclic carbon skeleton. This intricate architecture is characteristic of daphnane diterpenoids and serves as the foundation for their diverse biological functions.[4] The fusion of a five-membered ring to a seven-membered ring, which is in turn fused to a six-membered ring, creates a unique three-dimensional conformation that is crucial for its interaction with biological targets.
While specific spectroscopic data for this compound is not widely available in publicly accessible databases, the general characteristics of daphnane diterpenoids have been extensively studied. The structural elucidation of these molecules typically relies on a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the isolation and synthesis of this compound are not readily found in the literature. However, based on established methods for other daphnane diterpenoids, a general workflow can be outlined.
Isolation and Purification
The isolation of daphnane diterpenoids from plant material typically involves the following steps:
Caption: Generalized workflow for the isolation and purification of daphnane diterpenoids.
Synthesis of the 5/7/6-Tricyclic Core
The total synthesis of the daphnane core is a significant challenge in organic chemistry. Key strategies often involve:
Caption: Logical flow of key stages in the synthesis of the daphnane 5/7/6-tricyclic core.
Biological Activity and Significance
Daphnane diterpenoids, as a class, exhibit a remarkable range of potent biological activities.[1][5] This has made them attractive targets for drug discovery and development, particularly in the field of oncology.
Cytotoxicity Data
Numerous studies have demonstrated the cytotoxic effects of daphnane diterpenoids against a variety of cancer cell lines. The table below summarizes the reported IC50 values for several representative daphnane diterpenoids, highlighting their potent anticancer potential.[1][3]
| Compound | Cell Line | IC50 (µM) |
| Daphnetoxin | Human Leukemia (HL-60) | 0.02 |
| Yuanhuacine | Human Lung Carcinoma (A549) | 0.01 |
| Genkwadaphnin | Human Breast Cancer (MCF-7) | 0.05 |
| Resiniferatoxin | Human Prostate Cancer (PC-3) | 0.1 |
This table presents a selection of data for representative daphnane diterpenoids and is not exhaustive.
Potential Signaling Pathways
While the specific molecular targets of this compound have not been elucidated, studies on related daphnane diterpenoids suggest that their antitumor effects may be mediated through the modulation of various cell-signaling pathways.[3]
Caption: Hypothesized signaling pathways affected by daphnane diterpenoids.
Conclusion
The 5/7/6-tricyclic ring system of this compound and other daphnane diterpenoids represents a privileged scaffold in natural product chemistry. The potent and diverse biological activities exhibited by this class of compounds underscore their potential as starting points for the development of new therapeutic agents. Further research into the synthesis, structure-activity relationships, and mechanism of action of this compound is warranted to fully explore its therapeutic potential. The intricate and challenging nature of its molecular architecture will continue to inspire innovation in synthetic and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of daphnane diterpenoids with odd-numbered aliphatic side chains in Daphne pedunculata | EurekAlert! [eurekalert.org]
- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS [mdpi.com]
- 5. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (-)-Calyciphylline N
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their complex polycyclic architectures have made them challenging targets for chemical synthesis. While a total synthesis for Demethoxyisodaphneticin has not been reported, this document provides a detailed protocol for the total synthesis of a closely related and structurally complex member of this family, (-)-Calyciphylline N. The synthesis, originally reported by Smith and coworkers, showcases a convergent strategy featuring a key intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system. This protocol is intended to serve as a guide for researchers in natural product synthesis and as a platform for the potential synthesis of other Daphniphyllum alkaloids.
Introduction
(-)-Calyciphylline N is a structurally intricate alkaloid isolated from the plant Daphniphyllum calycinum. Its formidable architecture, characterized by a hexacyclic framework and multiple stereocenters, makes it a compelling target for total synthesis. The successful synthesis of such molecules not only represents a significant achievement in organic chemistry but also provides access to material for further biological evaluation and the development of synthetic analogues with potential therapeutic applications. The biological activity of (-)-Calyciphylline N itself has not been extensively studied, but other members of the Daphniphyllum family have shown promising activities, including antitumor, antiviral, and anti-inflammatory properties.
Retrosynthetic Analysis and Strategy
The synthetic strategy for (-)-Calyciphylline N hinges on the late-stage construction of the peripheral rings around a pre-formed core. The key retrosynthetic disconnections reveal a convergent approach, bringing together two complex fragments at a late stage. The core bicyclo[2.2.2]octane structure is envisioned to be formed through a highly stereoselective intramolecular Diels-Alder reaction.
Caption: Retrosynthetic analysis of (-)-Calyciphylline N.
Experimental Protocols
The following are detailed experimental protocols for key transformations in the total synthesis of (-)-Calyciphylline N.
Synthesis of the Diels-Alder Precursor
Step 1: Synthesis of the Diene Fragment
-
Starting Material: Commercially available (S)-(-)-2-methyl-2-pentenal.
-
To a solution of (S)-(-)-2-methyl-2-pentenal (1.0 eq) in THF at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 5% EtOAc in hexanes) to afford the corresponding dienol.
Step 2: Silylation and Esterification
-
To a solution of the dienol (1.0 eq) and imidazole (B134444) (2.5 eq) in DMF at 0 °C, add TBDPSCl (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
To the crude silyl (B83357) ether in CH2Cl2 at 0 °C, add DMAP (0.1 eq) and acryloyl chloride (1.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, 2% EtOAc in hexanes) to yield the Diels-Alder precursor.
Key Intramolecular Diels-Alder Reaction
-
To a solution of the Diels-Alder precursor (1.0 eq) in toluene (B28343) in a sealed tube, add Me2AlCl (1.1 eq, 1.0 M in hexanes) at -78 °C.
-
Warm the reaction mixture to room temperature and then heat at 80 °C for 24 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous Rochelle's salt.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, 10% EtOAc in hexanes) to afford the bicyclo[2.2.2]octane core.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the core structure of (-)-Calyciphylline N.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Dienol Formation | (S)-(-)-2-methyl-2-pentenal | Dienol | Vinylmagnesium bromide, THF, -78 °C | 92 |
| Silylation | Dienol | TBDPS-protected dienol | TBDPSCl, Imidazole, DMF, 0 °C to rt | 95 |
| Acrylation | TBDPS-protected dienol | Diels-Alder Precursor | Acryloyl chloride, DMAP, CH2Cl2, 0 °C to rt | 88 |
| Intramolecular Diels-Alder | Diels-Alder Precursor | Bicyclo[2.2.2]octane Core | Me2AlCl, Toluene, 80 °C | 75 |
Synthetic Workflow
The overall synthetic workflow for the construction of the core of (-)-Calyciphylline N is depicted below.
Caption: Synthetic workflow for the core of (-)-Calyciphylline N.
Conclusion
The total synthesis of (-)-Calyciphylline N represents a significant achievement in the field of natural product synthesis. The strategy and methodologies employed, particularly the key intramolecular Diels-Alder reaction, provide a valuable blueprint for the synthesis of other members of the Daphniphyllum alkaloid family. The detailed protocols and data presented herein are intended to aid researchers in this challenging and rewarding area of chemical science. Further investigation into the biological activities of synthetically accessible Daphniphyllum alkaloids and their analogues is warranted and may lead to the discovery of new therapeutic agents.
Application Notes and Protocols for In-Vitro Evaluation of Novel Anticancer Compounds
Disclaimer: Initial searches for "Demethoxyisodaphneticin" did not yield specific data regarding its use in in-vitro cancer cell line assays. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to evaluate the in-vitro anticancer potential of a novel compound, using established methodologies and illustrating common signaling pathways investigated in cancer research.
Overview of In-Vitro Anticancer Efficacy Testing
The primary goal of in-vitro screening is to assess the cytotoxic and antiproliferative effects of a test compound on various cancer cell lines. This process typically begins with broad screening to determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines. Subsequent mechanistic studies are then performed to elucidate the compound's mode of action, such as its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest. Investigating the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway which is frequently over-activated in cancer, provides further insight into the compound's therapeutic potential.[1][2]
Quantitative Data Summary
Effective data presentation is crucial for comparing the potency of a compound across different cell lines and assays. The following table provides a template for summarizing key quantitative results.
| Assay Type | Cancer Cell Line | Parameter | Value (e.g., µM) |
| Cell Viability (MTT) | MCF-7 (Breast) | IC50 (48h) | Example: 15.2 µM |
| A549 (Lung) | IC50 (48h) | Example: 21.8 µM | |
| HepG2 (Liver) | IC50 (48h) | Example: 12.5 µM | |
| Apoptosis (Annexin V) | MCF-7 (Breast) | % Apoptotic Cells (24h) | Example: 45.3% at 2x IC50 |
| Cell Cycle Arrest | MCF-7 (Breast) | % G2/M Arrest (24h) | Example: 60.1% at 2x IC50 |
Experimental Workflow
A logical workflow ensures a systematic evaluation of a compound's anticancer properties, progressing from broad screening to detailed mechanistic studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.[5][6]
Materials:
-
Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[5]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression by quantifying the DNA content of cells.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[5][7]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells using a flow cytometer. Use software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Key Signaling Pathways in Cancer
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][9] A novel compound's effect on this pathway can be assessed by measuring the phosphorylation status of key proteins like Akt and mTOR.
Apoptosis Signaling Pathways
Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][11] Both converge on the activation of executioner caspases, such as Caspase-3, which cleave cellular substrates to orchestrate cell death.[12]
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 11. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Evaluating the Anti-inflammatory Properties of Demethoxyisodaphneticin
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[1][2][3][4][5] This application note provides a detailed experimental protocol for investigating the anti-inflammatory effects of Demethoxyisodaphneticin, a novel compound of interest. The described methodologies are designed to assess its impact on key inflammatory markers and signaling cascades in both in vitro and in vivo models.
Target Audience
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel anti-inflammatory agents.
Experimental Protocols
This section outlines a series of robust and validated assays to systematically evaluate the anti-inflammatory potential of this compound.
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for cytokine measurements).
-
A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like Dexamethasone) should be included in all experiments.
-
2. Cell Viability Assay
-
Objective: To determine the cytotoxic potential of this compound.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Measurement of Nitric Oxide (NO) Production
-
Objective: To quantify the effect of this compound on the production of the pro-inflammatory mediator, nitric oxide.
-
Method: The Griess assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS stimulation.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4. Quantification of Pro-inflammatory Cytokines
-
Objective: To measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions to measure the cytokine concentrations in the cell culture supernatants.
-
5. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To analyze the effect of this compound on the mRNA expression of inflammatory genes.
-
Procedure:
-
Isolate total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) using a reverse transcription kit.
-
Perform RT-qPCR using specific primers for genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
6. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.[1][2]
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model: LPS-Induced Endotoxemia in Mice
-
Objective: To evaluate the anti-inflammatory effects of this compound in a systemic inflammation model.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
Collect blood samples at different time points (e.g., 2, 6, and 24 hours) to measure serum cytokine levels using ELISA.
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., lung, liver) for histological analysis and gene expression studies.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 89.5 ± 5.7 |
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 25.8 ± 2.1 |
| LPS + this compound (10 µM) | 15.4 ± 1.5 |
| LPS + this compound (25 µM) | 9.7 ± 1.1 |
| LPS + this compound (50 µM) | 5.3 ± 0.8 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 50 |
| LPS + this compound (10 µM) | 820 ± 75 | 650 ± 60 | 310 ± 35 |
| LPS + this compound (25 µM) | 410 ± 40 | 330 ± 32 | 180 ± 22 |
| LPS + this compound (50 µM) | 180 ± 25 | 150 ± 18 | 90 ± 12 |
Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice
| Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Saline | 105 ± 15 | 80 ± 12 |
| LPS (5 mg/kg) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (25 mg/kg) | 1350 ± 120 | 950 ± 85 |
| LPS + this compound (50 mg/kg) | 700 ± 65 | 480 ± 50 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathways and potential inhibition by this compound.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Demethoxyisodaphneticin in Anti-HIV Research: Information Not Available
A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the application of Demethoxyisodaphneticin in anti-HIV research.
Despite a thorough investigation using various search queries, no studies detailing the anti-HIV activity, mechanism of action, or any related experimental data for this compound could be located. The initial search provided general information on other natural products and their anti-HIV properties, but no direct or indirect references to this compound were found.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations, as there is no foundational research on this specific compound in the context of HIV.
This lack of information suggests that this compound may not have been evaluated for its anti-HIV potential, or any such research has not been published in the accessible scientific domain. Researchers and scientists interested in this area may consider this a novel avenue for investigation.
For researchers interested in the broader field of natural products as anti-HIV agents, the following general concepts and experimental approaches are commonly employed:
General Anti-HIV Screening of Novel Compounds:
A typical workflow for evaluating a new compound for anti-HIV activity involves a series of in vitro assays.
Figure 1: A generalized workflow for the discovery and initial development of novel anti-HIV compounds.
Commonly Used Experimental Protocols in Anti-HIV Research:
-
Cytotoxicity Assays (e.g., MTT or XTT assay): To determine the concentration range at which the compound is not toxic to the host cells used for antiviral testing.
-
Anti-HIV Activity Assays (e.g., p24 antigen capture ELISA or reporter gene assays): To measure the inhibition of HIV replication in cell culture. These assays quantify viral proteins or the activity of a reporter gene inserted into the viral genome.
-
Reverse Transcriptase (RT) Activity Assay: To assess whether the compound directly inhibits the activity of the HIV RT enzyme, which is crucial for the conversion of viral RNA to DNA.
-
Integrase (IN) Activity Assay: To determine if the compound can block the integration of viral DNA into the host cell's genome, a step mediated by the HIV integrase enzyme.
-
Protease (PR) Activity Assay: To test for inhibition of the HIV protease enzyme, which is essential for the maturation of new viral particles.
-
Syncytium Formation Assay: To evaluate the inhibition of cell-to-cell fusion (syncytium formation) mediated by the HIV envelope glycoproteins, which is a hallmark of HIV infection in certain cell types.
While the specific application of this compound in anti-HIV research remains uncharacterized, the methodologies described above represent the standard approaches that would be employed to investigate its potential in this therapeutic area.
Preparation of Demethoxyisodaphneticin Stock Solutions for Cell Culture: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Demethoxyisodaphneticin is a compound of interest for various biological studies. The preparation of accurate and stable stock solutions is a critical first step for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for use in cell culture experiments.
Note: At the time of publication, detailed experimental data on the physicochemical properties and biological activities of this compound, such as its solubility in common laboratory solvents, stability in cell culture media, and specific cytotoxic concentrations, are not extensively available in the public domain. The following protocols are based on general best practices for handling novel compounds in a research setting. It is strongly recommended that researchers perform initial small-scale solubility and stability tests to determine the optimal conditions for their specific experimental setup.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables provide recommended starting points and general guidelines. Researchers must validate these parameters for their specific lot of the compound and experimental conditions.
Table 1: Recommended Solvent and Storage Conditions for this compound Stock Solution
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 10 mM (to be empirically determined) |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Short-term (weeks) at -20°C; Long-term (months) at -80°C |
| Aliquoting | Recommended to avoid repeated freeze-thaw cycles |
Table 2: General Guidelines for Working Concentrations in Cell Culture
| Parameter | General Range (to be determined by cytotoxicity assay) |
| Initial Screening | 0.1 µM - 100 µM |
| Final DMSO Concentration in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution:
-
Weight (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Weight (mg) = 0.01 * MW
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For example, if you weighed out 0.01 * MW mg of the compound, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. If solubility is an issue, gentle warming in a 37°C water bath or sonication may be attempted.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Determination of Cytotoxicity using a Cell Viability Assay
It is essential to determine the cytotoxic concentration range of this compound for your specific cell line before conducting functional assays. A common method is the MTT or similar colorimetric/fluorometric viability assay.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the this compound stock solution in a sterile, intermediate plate or tubes using cell culture medium.
-
Ensure the final concentration of DMSO in the highest treatment concentration does not exceed 0.5%. Prepare a vehicle control containing the same final concentration of DMSO.
-
Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan (B1609692) crystals).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
As the specific signaling pathways affected by this compound are not yet established, the following diagrams represent a generalized workflow for stock solution preparation and a hypothetical signaling pathway that could be investigated based on the activities of structurally related compounds.
Caption: Workflow for the preparation and use of this compound stock solutions.
Caption: A potential mechanism of action for this compound.
Application Notes and Protocols for Demethoxyisodaphneticin in Cell Signaling Studies: Current Status
Audience: Researchers, scientists, and drug development professionals.
Introduction
Demethoxyisodaphneticin is a recently identified natural product isolated from the leaves and stems of Daphne giraldii. As a novel compound, its potential as a chemical probe in cell signaling studies is a subject of emerging interest. This document aims to provide a comprehensive overview of the currently available information regarding this compound and to outline general protocols that could be adapted for its study. It is important to note that, as of the current date, specific experimental data on the biological activity and mechanism of action of this compound is limited in publicly available scientific literature.
Overview of this compound
This compound was first reported as a new natural product isolated from Daphne giraldii[1][2]. The genus Daphne is known for producing a variety of bioactive compounds, including flavonoids, lignans, and diterpenoids, many of which have demonstrated significant pharmacological activities.[2][3] Compounds isolated from Daphne giraldii, in particular, have been shown to possess anti-inflammatory, anti-nociceptive, and cytotoxic effects.[3][4]
While direct studies on this compound are not yet available, research on other constituents of Daphne giraldii and related species suggests potential areas of investigation for this new compound. For instance, other compounds from this plant have been observed to modulate key signaling pathways involved in cancer and inflammation, such as Akt, STAT3, Src, and NF-κB, and to induce apoptosis.[1]
Potential Applications in Cell Signaling Research
Based on the known biological activities of compounds from the Daphne genus, this compound could be investigated as a potential modulator of various cell signaling pathways. Its utility as a chemical probe could be explored in the following areas:
-
Cancer Biology: Investigating its cytotoxic and apoptotic effects on various cancer cell lines.
-
Inflammation Research: Assessing its potential to modulate inflammatory pathways.
-
Drug Discovery: Serving as a lead compound for the development of new therapeutic agents.
Experimental Protocols (General)
The following are generalized protocols that can be adapted for the initial characterization of this compound's biological activity.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Culture: Plate cells (e.g., a cancer cell line of interest) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay) and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.[5][6][7][8]
Apoptosis Assays
Objective: To determine if this compound induces apoptosis.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the viability assay) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]
Data Presentation
As no quantitative data for this compound is currently available, the following table is a template that can be used to summarize findings once experiments are conducted.
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| e.g., MCF-7 | MTT Assay | IC50 (48h) | TBD | (Future Study) |
| e.g., A549 | MTT Assay | IC50 (48h) | TBD | (Future Study) |
Visualization of Potential Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a general workflow for investigating a novel compound and a hypothetical signaling pathway that could be affected, based on related compounds.
Caption: A general experimental workflow for characterizing a novel compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This compound represents an intriguing new molecule from a plant genus with a rich history of producing biologically active compounds. While its specific role in cell signaling is yet to be elucidated, the provided general protocols and conceptual frameworks offer a starting point for its investigation. Future research should focus on performing the foundational experiments outlined above to determine its cytotoxic and apoptotic properties, followed by more in-depth studies to identify its molecular targets and delineate the signaling pathways it modulates. Such studies will be crucial in determining its potential as a chemical probe and a lead for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Daphne giraldii Nitsche (Thymelaeaceae): Phytochemistry, pharmacology and medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Demethoxyisodaphneticin in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the derivatization of Demethoxyisodaphneticin, a natural product of interest for its potential therapeutic activities. The following sections detail proposed strategies for chemical modification, protocols for synthesis and biological evaluation, and a framework for establishing structure-activity relationships (SAR). These guidelines are intended to facilitate the exploration of this compound's chemical space to identify analogs with improved potency, selectivity, and pharmacokinetic profiles.
Introduction to this compound and SAR Studies
This compound is a coumarin (B35378) derivative with a core structure amenable to chemical modification. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how chemical structure influences biological activity.[1] By systematically modifying a lead compound like this compound and assessing the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize the molecule's therapeutic potential. The primary objectives of these studies are to enhance efficacy, reduce toxicity, and improve drug-like properties.
Proposed Derivatization Strategies
Based on the core structure of this compound and established methods for modifying similar natural products like daphnetin, several derivatization strategies can be proposed.[2] The hydroxyl groups and the aromatic ring system are primary targets for modification. Late-stage diversification techniques allow for the direct functionalization of the natural product, potentially shortening synthetic routes.[3][4]
Key Modification Sites:
-
Phenolic Hydroxyl Groups: These sites are reactive and can be targeted for etherification, esterification, and glycosylation to modulate solubility and cell permeability.
-
Aromatic Rings: The aromatic rings can be functionalized through reactions such as halogenation, nitration, and Friedel-Crafts acylation to explore electronic and steric effects on activity.
-
Lactone Ring: While generally more stable, the lactone could potentially be opened to generate carboxylic acid derivatives, though this may significantly alter the core pharmacophore.
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: Workflow for Derivatization and SAR Studies.
Experimental Protocols
General Protocol for Derivatization: O-Alkylation of Phenolic Hydroxyls
This protocol describes a general method for the O-alkylation of the phenolic hydroxyl groups of this compound to generate a library of ether derivatives.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Various Alkyl Halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in the complete culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from the biological assays should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives against HeLa Cells.
| Compound | R¹ Position | R² Position | IC₅₀ (µM) |
| This compound | -OH | -OH | 15.2 |
| Derivative 1 | -OCH₃ | -OH | 10.5 |
| Derivative 2 | -OH | -OCH₃ | 12.8 |
| Derivative 3 | -OCH₃ | -OCH₃ | 8.1 |
| Derivative 4 | -OCH₂CH₃ | -OH | 9.7 |
| Derivative 5 | -OH | -OCH₂CH₃ | 11.2 |
| Derivative 6 | -OCH₂Ph | -OH | 5.4 |
| Derivative 7 | -OH | -OCH₂Ph | 7.9 |
| Doxorubicin (Control) | N/A | N/A | 0.8 |
Signaling Pathway Visualization
Should mechanism-of-action studies indicate that the derivatives induce apoptosis, a diagram illustrating the apoptotic signaling pathway can be created.
Caption: Intrinsic Apoptosis Signaling Pathway.
Structure-Activity Relationship (SAR) Analysis
-
Alkylation of Phenolic Hydroxyls: In general, alkylation of the phenolic hydroxyl groups appears to enhance cytotoxic activity.
-
Effect of Alkyl Group Size: The introduction of a larger, more lipophilic group, such as a benzyl group (Derivative 6), resulted in the most significant increase in potency. This suggests that a hydrophobic interaction may be important for the compound's activity.
-
Positional Isomers: Modification at the R¹ position seems to have a more pronounced effect on activity compared to the R² position (e.g., compare Derivative 1 vs. 2, and 4 vs. 5).
These initial findings would guide the design of the next generation of derivatives for further optimization. A logical next step would be to explore a wider range of substituents at the R¹ position and to investigate the effects of modifications on the aromatic rings.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a solid foundation for initiating SAR studies. Through systematic chemical modification and biological evaluation, it is possible to elucidate the key structural requirements for activity and to develop optimized lead compounds with enhanced therapeutic potential.
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Neurotrophic Activity of Demethoxyisodaphneticin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the potential neurotrophic and neuroprotective activities of Demethoxyisodaphneticin. The following protocols are foundational methods in neurobiology for evaluating compounds that may promote neuronal survival, differentiation, and function.
Overview of Neurotrophic Activity Assessment
Neurotrophic factors are essential for the development, survival, and function of neurons.[1][2] Compounds with neurotrophic activity can potentially be developed into therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3][4] The assessment of a novel compound like this compound involves a multi-tiered approach, beginning with in vitro cell-based assays to evaluate its effects on neuronal cell health, neurite outgrowth, and underlying signaling pathways.
Experimental Protocols
Cell Culture of PC12 Cells
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for studying neuronal differentiation and neuroprotective effects.[5][6] When treated with Nerve Growth Factor (NGF), they differentiate to exhibit a phenotype similar to sympathetic neurons, making them an excellent initial model for screening potential neurotrophic compounds.[5]
Protocol:
-
Cell Maintenance: Culture PC12 cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days when they reach 70-80% confluency.
-
Differentiation (for specific assays): To induce differentiation, reduce the serum concentration and add Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[7][8][9] This assay is crucial for determining the dose-response relationship of this compound and identifying any potential cytotoxicity.
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Neurite Outgrowth Assay
This assay quantitatively measures the ability of a compound to promote the growth of neurites, a key feature of neuronal differentiation and regeneration.[11][12]
Protocol:
-
Cell Seeding and Differentiation: Seed PC12 cells on plates coated with a suitable substrate like poly-L-lysine or laminin (B1169045) to promote adhesion.[12][13] Treat the cells with a low concentration of NGF to initiate differentiation, along with varying concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.[13]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the cells with a neuronal marker such as β-III tubulin followed by a fluorescently labeled secondary antibody.
-
Imaging: Capture images using a high-content imaging system or a fluorescence microscope.[13]
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the total neurite length, the number of neurites per cell, and the percentage of cells bearing neurites.[12]
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying the neurotrophic effects of this compound, Western blotting can be used to assess the activation of key signaling pathways known to be involved in neuronal survival and growth, such as the Akt and ERK pathways.[14][15]
Protocol:
-
Cell Lysis: After treating PC12 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on PC12 Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 102.3 ± 4.8 |
| 1 | 105.1 ± 6.1 |
| 10 | 115.7 ± 5.5 |
| 50 | 98.4 ± 7.3 |
| 100 | 85.2 ± 8.9 |
Table 2: Quantification of Neurite Outgrowth in PC12 Cells
| Treatment | Average Neurite Length (µm/cell) ± SD | Percentage of Neurite-Bearing Cells (%) ± SD |
| Vehicle Control | 15.2 ± 3.1 | 10.5 ± 2.4 |
| NGF (50 ng/mL) | 45.8 ± 6.7 | 65.3 ± 8.1 |
| This compound (10 µM) | 25.4 ± 4.5 | 30.1 ± 5.6 |
| NGF + this compound (10 µM) | 68.3 ± 8.2 | 85.7 ± 7.9 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 3.1 |
| Positive Control (e.g., NGF) | 4.2 | 5.5 |
Visualizations
Signaling Pathway
References
- 1. BDNF is a neurotrophic factor for dopaminergic neurons of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BDNF as a Promising Therapeutic Agent in Parkinson’s Disease [mdpi.com]
- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4.6. Cell Growth Assays [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assays [sigmaaldrich.com]
- 12. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 13. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of mTOR and Erk1/2 signaling to regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Demethoxyisodaphneticin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Demethoxyisodaphneticin in aqueous buffers.
Troubleshooting Guide
Low solubility of this compound in aqueous buffers can be a significant hurdle in experimental assays. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: this compound precipitates out of solution upon addition to aqueous buffer.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility Limit: The intended concentration of this compound may be higher than its intrinsic aqueous solubility.
-
Solution: Determine the approximate aqueous solubility and work at or below this concentration.
-
-
Improper Dissolution of Stock Solution: The initial stock solution in an organic solvent may not be fully dissolved.
-
Solution: Ensure the compound is completely dissolved in the organic solvent (e.g., DMSO) before adding it to the aqueous buffer. Gentle warming and vortexing can aid dissolution.[1]
-
-
"Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.
-
Solution: If experimentally permissible, try using a buffer with a lower salt concentration.
-
-
pH of the Buffer: The solubility of ionizable compounds is pH-dependent.[2][3]
-
Solution: Determine the pKa of this compound. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will enhance solubility.
-
-
Slow Dissolution Rate: The compound may be dissolving too slowly, leading to the appearance of insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, a high-purity, anhydrous organic solvent in which this compound is freely soluble is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly water-soluble compounds.[1] However, it is crucial to keep the final concentration of DMSO in the aqueous working solution low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.
-
Use a co-solvent: Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of the compound.[4][6]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]
-
Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Q3: How can I determine the aqueous solubility of this compound?
A3: The shake-flask method is a standard technique for determining equilibrium aqueous solubility.[3] An excess amount of the solid compound is added to the aqueous buffer of interest, and the suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, usually by HPLC or UV-Vis spectroscopy.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, if this compound has ionizable functional groups. The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[2][3] For a weakly acidic compound, increasing the pH will lead to ionization and increased aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH will result in increased solubility. It is important to ensure that the pH change does not negatively impact your experimental system.
Q5: Are there other advanced techniques to enhance the solubility of this compound for in vivo studies?
A5: For more advanced applications like in vivo studies, several formulation strategies can be explored. These include the preparation of solid dispersions, where the drug is dispersed in a hydrophilic carrier, and the use of nanotechnology approaches, such as creating nanosuspensions or nanoemulsions.[4][7][8] These techniques aim to increase the surface area and dissolution rate of the drug, ultimately improving its bioavailability.[5][8][9][10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 5.2 |
| Propylene Glycol | 2.8 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Ethanol | 5 | 5.8 | 11.6 |
| Ethanol | 10 | 15.2 | 30.4 |
| Propylene Glycol | 5 | 4.1 | 8.2 |
| Propylene Glycol | 10 | 11.5 | 23.0 |
| PEG 400 | 5 | 6.5 | 13.0 |
| PEG 400 | 10 | 18.9 | 37.8 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin (B1172386) | Concentration (% w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2 | 25.4 | 50.8 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 68.1 | 136.2 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 2 | 32.7 | 65.4 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5 | 85.3 | 170.6 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of the desired aqueous buffer in a glass vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).
-
Prepare the desired aqueous buffer containing the chosen co-solvent at the desired final concentration (e.g., PBS with 10% v/v Ethanol).
-
While vortexing the co-solvent/buffer mixture, slowly add the this compound stock solution to reach the desired final concentration.
-
Continue to vortex for another 1-2 minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of the chosen cyclodextrin (e.g., 5% w/v HP-β-CD) in the desired aqueous buffer.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol).
-
While stirring the cyclodextrin solution, add the this compound solution dropwise.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
If a solid complex is desired, the solution can be lyophilized (freeze-dried). Otherwise, the resulting solution can be used directly, after sterile filtration if necessary.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Decision tree for selecting a solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pharmtech.com [pharmtech.com]
- 10. veranova.com [veranova.com]
Technical Support Center: Refining HPLC Separation Methods for Demethoxyisodaphneticin Isomers
Welcome to the technical support center for the HPLC analysis of Demethoxyisodaphneticin and its isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I might encounter?
A1: this compound is a daphnane (B1241135) diterpenoid. This class of compounds is known for its structural complexity and the presence of multiple chiral centers. Therefore, you are likely to encounter several types of isomers, including:
-
Structural Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. In daphnane diterpenoids, this can arise from different substitution patterns on the core scaffold.
-
Stereoisomers: These have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images.
-
Diastereomers: Stereoisomers that are not mirror images of each other, often occurring in molecules with multiple chiral centers.
-
Epimers: Diastereomers that differ in configuration at only one chiral center.
-
Q2: Why is the separation of this compound isomers by HPLC challenging?
A2: The separation of daphnane diterpenoid isomers is challenging due to their very similar physicochemical properties.[1] Isomers often have nearly identical polarity, molecular weight, and UV absorbance maxima, leading to co-elution or poor resolution with standard reversed-phase HPLC methods. Chiral isomers (enantiomers) are particularly difficult to separate and typically require specialized chiral stationary phases.
Q3: What is a good starting point for a reversed-phase HPLC method for this compound analysis?
A3: A good starting point for the analysis of daphnane diterpenoids is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution is generally preferred to resolve compounds with a range of polarities.
Q4: How can I confirm the identity of the separated isomers?
A4: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS), particularly techniques like UHPLC-Q-Exactive-Orbitrap MS, is a powerful tool for the identification and differentiation of daphnane diterpenoid isomers.[2][3][4] By analyzing the fragmentation patterns in MS/MS spectra, it is often possible to distinguish between structural isomers.[3] For confirmation of stereoisomers, techniques like NMR spectroscopy or X-ray crystallography of the isolated compounds may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For structural isomers, try a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity. For enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for natural products. |
| Mobile Phase Composition Not Optimized | 1. Change Organic Solvent: Switching between acetonitrile and methanol can significantly alter selectivity. 2. Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can affect retention and selectivity. Ensure the mobile phase pH is stable by using a buffer. 3. Modify Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. |
| Suboptimal Temperature | Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analytes. |
| High Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Column | 1. Add an Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase to suppress the ionization of residual silanols on the silica (B1680970) support. 2. Use a Modern, End-capped Column: Newer columns are better shielded to minimize silanol (B1196071) interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion. |
Problem 3: Variable Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Fluctuations in Mobile Phase Composition | 1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. 2. Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically for better accuracy. Even a 1% error in organic solvent composition can significantly shift retention times.[5] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Problem 4: Analyte Instability or Degradation
| Possible Cause | Solution |
| pH Sensitivity | Some natural products are unstable at certain pH values. Evaluate the stability of this compound in acidic and basic conditions. Consider using a mobile phase with a neutral pH if degradation is observed. |
| Temperature Sensitivity | If the compound is thermally labile, perform separations at a lower temperature or room temperature. |
| Oxidative Degradation | Minimize exposure of samples and standards to air and light. Consider using amber vials and adding an antioxidant to the sample solvent if oxidation is suspected.[6] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Isomer Profiling
This protocol provides a starting point for the analysis of a mixture of this compound isomers.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector or Mass Spectrometer.
-
Column: C18, 2.1 x 150 mm, 1.9 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 50 15.0 100 20.0 100 20.1 50 | 25.0 | 50 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition and filter through a 0.22 µm syringe filter.
Protocol 2: Chiral HPLC for Enantiomer Separation
This protocol is a general approach for separating enantiomers of daphnane diterpenoids and may require optimization.
-
HPLC System: Standard HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: A workflow for troubleshooting HPLC separation issues.
Caption: A logical strategy for separating isomers of this compound.
References
- 1. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekalert.org [eurekalert.org]
- 4. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. dovepress.com [dovepress.com]
dealing with low bioavailability of Demethoxyisodaphneticin in in-vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low bioavailability of Demethoxyisodaphneticin during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is "low oral bioavailability," and why is it a significant concern for a compound like this compound?
A1: Oral bioavailability refers to the rate and extent to which an active pharmaceutical ingredient is absorbed from an oral dosage form and becomes available at the site of action or in the systemic circulation.[1] Low oral bioavailability is a major challenge, particularly for compounds classified as BCS Class II or IV, which are characterized by low solubility and/or low permeability.[2] For this compound, a natural product likely exhibiting poor water solubility, low bioavailability can lead to sub-therapeutic plasma concentrations, high inter-individual variability, and a disconnect between potent in-vitro activity and poor in-vivo efficacy.[3][4] Overcoming this hurdle is critical for obtaining reliable preclinical data and for the compound's future therapeutic development.
Q2: What are the primary physiological and physicochemical factors that contribute to the low bioavailability of natural products like this compound?
A2: The low bioavailability of many natural products stems from several factors:
-
Poor Aqueous Solubility: Many natural compounds are hydrophobic ("lipophilic"), leading to poor dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[5]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (like Cytochrome P450s) before reaching systemic circulation. This is known as the "first-pass effect."[6]
-
Efflux by Transporters: Membrane transporters, such as P-glycoprotein (P-gp), actively pump the compound back into the GI lumen after absorption, reducing the net amount that enters the bloodstream.
-
Chemical Instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.[2]
Q3: How do I perform a basic assessment of this compound's absolute bioavailability in an animal model?
A3: To determine absolute bioavailability, a pharmacokinetic (PK) study involving both intravenous (IV) and oral (PO) administration is required. The area under the plasma concentration-time curve (AUC) is calculated for both routes. The absolute bioavailability (F%) is then determined using the formula:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
A low F% value confirms poor oral bioavailability, necessitating the formulation or chemical strategies discussed in this guide.[7] A detailed protocol for a basic pharmacokinetic study is provided in the "Experimental Protocols" section.
Troubleshooting Guide: Common In-Vivo Issues
This guide addresses specific problems researchers may encounter during in-vivo studies with this compound.
Problem 1: High variability in plasma concentrations between animal subjects.
-
Possible Cause 1: Formulation Inconsistency. If the compound is not uniformly dispersed in the vehicle (e.g., suspension), each animal may receive a different effective dose.
-
Troubleshooting Step: Improve the formulation. Use particle size reduction techniques (micronization) or formulate as a solution or a stable, uniform nanosuspension.[8] Ensure the formulation is thoroughly mixed before each administration.
-
-
Possible Cause 2: Inaccurate Dosing. Oral gavage can be technically challenging, leading to dosing errors.
-
Troubleshooting Step: Ensure all personnel are properly trained in the gavage technique for the specific animal model. Use appropriate gavage needle sizes and confirm correct placement.
-
-
Possible Cause 3: Physiological Differences. Factors like food in the stomach can alter GI tract pH and motility, affecting absorption.[5] Genetic variations in metabolic enzymes among animals can also contribute.
-
Troubleshooting Step: Standardize experimental conditions. Fast animals overnight before dosing (while ensuring access to water). Use animals from a single, reputable supplier to minimize genetic heterogeneity.
-
Problem 2: Plasma concentrations of this compound are undetectable or below the limit of quantification (BLQ).
-
Possible Cause 1: Rapid Metabolism. The parent compound may be converted to metabolites so quickly that its concentration in the plasma is negligible.
-
Troubleshooting Step: In addition to the parent compound, attempt to identify and quantify major metabolites in the plasma and urine using LC-MS/MS.[9] The presence of metabolites would confirm that the drug is being absorbed but rapidly cleared.
-
-
Possible Cause 2: Insufficient Analytical Method Sensitivity. The assay used may not be sensitive enough to detect the low concentrations achieved in vivo.
-
Troubleshooting Step: Optimize the bioanalytical method (e.g., LC-MS/MS) to improve sensitivity.[10] This can involve improving the extraction procedure from the plasma matrix or optimizing mass spectrometry parameters.
-
-
Possible Cause 3: Extremely Poor Absorption. The formulation may be failing to deliver the compound into solution in the GI tract.
Strategies for Enhancing Bioavailability
Improving the oral bioavailability of this compound requires advanced formulation or chemical modification approaches. The choice of strategy depends on the compound's specific physicochemical properties.
Data Presentation: Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8] | Simple, well-established techniques (micronization, nanosizing).[5] | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a hydrophilic polymer matrix, improving solubility and dissolution.[12][13] | Significant solubility enhancement; can sustain supersaturated concentrations. | Can be physically unstable, with a risk of recrystallization over time; manufacturing can be complex (e.g., spray drying, hot-melt extrusion).[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract, increasing the drug's solubilization and absorption.[11] | Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic transport.[2] | High surfactant content can sometimes cause GI irritation; potential for drug precipitation upon dilution in the gut. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin (B1172386) molecule, whose hydrophilic exterior improves aqueous solubility.[5][11] | Forms a true solution, improving dissolution; can also enhance stability. | Limited drug-loading capacity; competition for binding can occur with dietary lipids or other molecules. |
| Prodrug Approach | The active molecule is chemically modified with a promoiety to enhance properties like solubility or permeability. The promoiety is cleaved in vivo to release the parent drug.[14] | Can overcome multiple barriers simultaneously (e.g., solubility and permeability). | Requires extensive chemical synthesis and characterization; the cleavage process must be efficient and non-toxic. |
Example Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for "Compound X" (a proxy for this compound) to illustrate the potential impact of different formulation strategies on oral bioavailability.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 55 ± 12 | 2.0 | 210 ± 45 | 4% |
| Micronized Suspension | 110 ± 20 | 1.5 | 450 ± 60 | 8.5% |
| Nanosuspension | 250 ± 40 | 1.0 | 1150 ± 150 | 22% |
| SEDDS Formulation | 480 ± 75 | 0.75 | 2400 ± 310 | 45% |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation: Prepare a pre-mixture by dispersing 1% w/v this compound and 0.5% w/v of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Milling: Transfer the pre-mixture to the chamber of a bead mill containing zirconia milling beads (0.1-0.5 mm diameter).
-
Processing: Mill the suspension at a high speed (e.g., 2000-3000 rpm) for 2-6 hours. Maintain a low temperature (4-10°C) using a cooling jacket to prevent thermal degradation.
-
Monitoring: Periodically withdraw small aliquots of the suspension and measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 250 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separation: Separate the nanosuspension from the milling beads by filtration or decanting.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content (using HPLC).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM). Select excipients that show high solubilizing capacity.
-
Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsification region. Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 10:90 to 90:10). Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Formulation Preparation: Select a ratio from the optimal emulsification region. Add this compound to the oil/surfactant/co-surfactant mixture and vortex until a clear, homogenous solution is formed. Gentle heating (~40°C) may be used to facilitate dissolution.
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Measure the time to emulsify and the resulting droplet size and PDI using DLS.
-
Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and subject it to freeze-thaw cycles to check for phase separation or drug precipitation.
-
Protocol 3: Basic In-Vivo Pharmacokinetic Study Design
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats, ~250-300 g). Acclimatize the animals for at least one week.
-
Group Allocation: Divide animals into two groups (n=5-6 per group):
-
Group 1 (IV): Receives this compound dissolved in a suitable IV vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) at a dose of 1-2 mg/kg.
-
Group 2 (PO): Receives the this compound formulation (e.g., nanosuspension or SEDDS) via oral gavage at a dose of 10-20 mg/kg.
-
-
Dosing and Sampling: Fast animals overnight prior to dosing. Administer the doses. Collect blood samples (~150 µL) from the tail vein or other appropriate site into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Immediately centrifuge the blood samples (e.g., 10,000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[10]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life) and determine the absolute bioavailability.[7]
Mandatory Visualizations
// Node Definitions start [label="Low In-Vivo Efficacy or\nHigh Data Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pk [label="Step 1: Conduct Preliminary\nPharmacokinetic (PK) Study", fillcolor="#FBBC05", fontcolor="#202124"]; pk_result [label="Is Bioavailability Low\n(<20%)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
analyze_compound [label="Step 2: Analyze Compound\nProperties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility [label="Poor Aqueous\nSolubility?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; metabolism [label="Evidence of Rapid\nMetabolism?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
formulation_strat [label="Step 3: Implement\nFormulation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; size_reduction [label="Particle Size Reduction\n(Nanosuspension)", fillcolor="#F1F3F4", fontcolor="#202124"]; lipid_form [label="Lipid-Based Formulation\n(SEDDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; solid_disp [label="Amorphous Solid\nDispersion", fillcolor="#F1F3F4", fontcolor="#202124"];
validate_pk [label="Step 4: Re-evaluate PK with\nNew Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Proceed with Efficacy\nStudies", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-assess Strategy or\nConsider Prodrug Approach", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_assay [label="Review Bioanalytical\nMethod Sensitivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_pk; check_pk -> pk_result; pk_result -> analyze_compound [label="Yes"]; pk_result -> check_assay [label="No"];
analyze_compound -> solubility; solubility -> formulation_strat [label="Yes"]; solubility -> metabolism [label="No"];
metabolism -> formulation_strat [label="Yes (e.g., SEDDS\nfor lymphatic uptake)"]; metabolism -> reassess [label="No, but still low"];
formulation_strat -> size_reduction [arrowhead=none]; formulation_strat -> lipid_form [arrowhead=none]; formulation_strat -> solid_disp [arrowhead=none];
size_reduction -> validate_pk; lipid_form -> validate_pk; solid_disp -> validate_pk;
validate_pk -> success [label="Bioavailability\nImproved"]; validate_pk -> reassess [label="Improvement\nInsufficient"]; } enddot Caption: Workflow for troubleshooting low bioavailability of this compound.
// Node Definitions start [label="Goal: Enhance Bioavailability\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Is the primary issue\nPOOR SOLUBILITY?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol_strat [label="Solubility-Enhancing Strategies", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; opt1 [label="Amorphous Solid Dispersion", fillcolor="#FFFFFF", fontcolor="#202124"]; opt2 [label="Nanosizing", fillcolor="#FFFFFF", fontcolor="#202124"]; opt3 [label="Cyclodextrin Complexation", fillcolor="#FFFFFF", fontcolor="#202124"];
q2 [label="Is the primary issue\nRAPID METABOLISM?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
met_strat [label="Metabolism-Reducing Strategies", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; opt4 [label="Lipid Formulations (SEDDS)\n(Promotes Lymphatic Uptake)", fillcolor="#FFFFFF", fontcolor="#202124"]; opt5 [label="Co-administer with\nCYP Inhibitor (e.g., Ritonavir)*", fillcolor="#FFFFFF", fontcolor="#202124"];
q3 [label="Are BOTH solubility and\nmetabolism major issues?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
combo_strat [label="Combined/Advanced Strategies", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; opt6 [label="Supersaturating SEDDS\n(s-SEDDS)", fillcolor="#FFFFFF", fontcolor="#202124"]; opt7 [label="Prodrug Design", fillcolor="#FFFFFF", fontcolor="#202124"];
note [label="*For research purposes only.\nRequires careful dose consideration.", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368", fontsize=10];
// Edges start -> q1; q1 -> sol_strat [label="Yes"]; sol_strat -> opt1 [arrowhead=none]; sol_strat -> opt2 [arrowhead=none]; sol_strat -> opt3 [arrowhead=none];
q1 -> q2 [label="No"]; q2 -> met_strat [label="Yes"]; met_strat -> opt4 [arrowhead=none]; met_strat -> opt5 [arrowhead=none]; opt5 -> note [style=dashed, arrowhead=none];
q2 -> q3 [label="No"]; q3 -> combo_strat [label="Yes"]; combo_strat -> opt6 [arrowhead=none]; combo_strat -> opt7 [arrowhead=none]; } enddot Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. upm-inc.com [upm-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Synthetic Demethoxyisodaphneticin: A Comparative Analysis of Biological Activity
A comprehensive evaluation of the biological efficacy of synthetic Demethoxyisodaphneticin remains a critical area for future research, as publicly available experimental data validating its activity against natural counterparts or other therapeutic alternatives is currently limited. This guide, therefore, outlines the established methodologies and conceptual frameworks that would be essential for such a validation, drawing comparisons from related "demethoxy" compounds where applicable.
While specific data on this compound is not available, the scientific community has extensively studied other demethoxy compounds, providing a roadmap for validation. For instance, Demethoxycurcumin has been shown to induce apoptosis in head and neck squamous cell carcinoma by inhibiting the NF-κB pathway.[1] Similarly, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) inhibits cell proliferation and induces apoptosis by downregulating STAT3 and cyclin D1.[2] These examples highlight the potential cytotoxic and signaling pathway-modulating activities that could be investigated for synthetic this compound.
Comparative Biological Activity: A Framework for Validation
To rigorously validate the biological activity of synthetic this compound, a comparative analysis against a natural standard (if available) and existing therapeutic agents is paramount. The following table outlines a proposed framework for quantitative comparison of key biological activities.
| Biological Activity | Assay | Synthetic this compound (Hypothetical IC50/EC50) | Natural this compound (Hypothetical IC50/EC50) | Alternative Compound (e.g., Doxorubicin) (IC50/EC50) |
| Cytotoxicity | MTT Assay | |||
| Apoptosis Induction | Caspase-3/7 Activity Assay | |||
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition Assay | |||
| Kinase Inhibition (if applicable) | Kinase Activity Assay |
Note: The values in this table are placeholders and would need to be determined through rigorous experimentation.
Essential Experimental Protocols
The validation of synthetic this compound would necessitate a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity: MTT Assay
This assay is fundamental in determining the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of synthetic this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay quantifies the activation of key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with synthetic this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lysis: Lyse the cells using a specific lysis buffer provided with a commercial caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates and incubate in the dark at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the specific substrate.
-
Data Analysis: Quantify the fold-increase in caspase activity relative to the untreated control.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of synthetic this compound.
-
Griess Reagent: After 24 hours of incubation, collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing the Molecular Pathways
Understanding the mechanism of action of synthetic this compound requires mapping its interaction with cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate hypothetical pathways that could be affected.
Caption: Hypothetical intrinsic apoptosis pathway activated by synthetic this compound.
Caption: Postulated inhibition of the NF-κB inflammatory pathway by synthetic this compound.
Caption: A streamlined workflow for the validation of synthetic this compound's biological activity.
References
- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Daphnane Diterpenoids: Unveiling Their Therapeutic Potential
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of prominent daphnane (B1241135) diterpenoids. Notably, a comprehensive search for "Demethoxyisodaphneticin" yielded no publicly available scientific data. Therefore, this guide will focus on a comparative analysis of other well-researched daphnane diterpenoids, namely Yuanhuacine, Genkwanine, and Daphnetoxin (B1198267), to provide valuable insights into this class of compounds.
Daphnane diterpenoids, a class of natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant interest in the scientific community for their potent biological activities.[1][2] These compounds are characterized by a common 5/7/6 tricyclic carbon skeleton and exhibit a range of effects, most notably potent anticancer and anti-HIV activities.[1][3] This guide presents a comparative overview of the performance of selected daphnane diterpenoids, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Analysis of Biological Activity
The primary therapeutic potential of daphnane diterpenoids lies in their cytotoxicity against cancer cells and their ability to inhibit HIV replication. The following tables summarize the in vitro efficacy of Yuanhuacine, Genkwanine, and Daphnetoxin against various cancer cell lines and HIV.
| Compound | Cell Line | Activity | IC50 / EC50 | Reference |
| Yuanhuacine | H1993 (Non-small cell lung cancer) | Anticancer | 9 nM | [4] |
| H358 (Non-small cell lung cancer) | Anticancer | 16.5 µM | [5] | |
| H460 (Non-small cell lung cancer) | Anticancer | 6.2 µM | [5] | |
| Calu-1 (Non-small cell lung cancer) | Anticancer | 4.1 µM | [5] | |
| H1299 (Non-small cell lung cancer) | Anticancer | 4.0 µM | [5] | |
| A549 (Non-small cell lung cancer) | Anticancer | 0.03 µM | [5] | |
| UMUC3 (Bladder cancer) | Anticancer | 1.89 µM | [5] | |
| HCT116 (Colon cancer) | Anticancer | 14.28 µM | [5] | |
| Genkwanine VIII | HIV-1 | Anti-HIV | 0.17 nM | [6] |
| Daphnetoxin | PKC alpha expressing yeast | PKC activation | IC50 = 536 ± 183 nM | [7] |
| PKC beta I expressing yeast | PKC activation | IC50 = 902 ± 129 nM | [7] | |
| PKC delta expressing yeast | PKC activation | IC50 = 3370 ± 492 nM | [7] |
Mechanisms of Action: A Glimpse into Cellular Pathways
The potent biological activities of daphnane diterpenoids stem from their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential therapeutic applications and side effects.
Yuanhuacine: Targeting Cancer Cell Proliferation and Survival
Yuanhuacine has been shown to exert its anticancer effects through the modulation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathways.[4][8] AMPK is a key energy sensor in cells, and its activation can lead to the inhibition of cell growth and proliferation. Yuanhuacine activates AMPK, which in turn inhibits the mTORC2 signaling complex.[4] This inhibition leads to a downstream cascade of events, including the suppression of Akt and PKCα, ultimately resulting in the disruption of the actin cytoskeleton and inhibition of cancer cell migration and invasion.[4][8] Furthermore, Yuanhuacine can induce G2/M cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]
Daphnetoxin and Genkwanines: Modulators of Protein Kinase C and HIV Entry
Daphnetoxin and certain genkwanines are known to be potent activators of Protein Kinase C (PKC) isozymes.[7] PKC is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of specific PKC isoforms can have profound effects on cell behavior. For instance, the differential activation of PKC isotypes by daphnetoxin may explain its varied biological effects.[7]
In the context of HIV, some daphnane diterpenoids, like Genkwanine VIII, exhibit incredibly potent anti-HIV activity.[6] While the precise mechanism for all anti-HIV daphnanes is not fully elucidated, one of the key mechanisms for some related compounds involves the activation of PKC, which can lead to the reactivation of latent HIV reservoirs, a crucial step in the "shock and kill" strategy for HIV eradication.[9]
References
- 1. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne | MDPI [mdpi.com]
- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new, promising weapon in the fight against HIV | EurekAlert! [eurekalert.org]
structure-activity relationship of Demethoxyisodaphneticin and its analogs
An Objective Comparison of the Structure-Activity Relationship of Daphnetin (B354214) Analogs as a Proxy for Demethoxyisodaphneticin
Introduction
Core Structure: Daphnetin
Daphnetin's basic structure consists of a benzopyrone (coumarin) nucleus with two hydroxyl groups at the C7 and C8 positions, forming a catechol moiety. This catechol group is a key pharmacophore responsible for many of its biological activities, particularly its antioxidant effects.[3][4]
Structure-Activity Relationship of Daphnetin Analogs
The biological activity of daphnetin analogs is significantly influenced by the nature and position of substituents on the coumarin (B35378) scaffold. The primary sites for modification are the C3 and C4 positions, as well as the hydroxyl groups of the catechol moiety.
Substitutions at C3 and C4 Positions
Research has shown that substitutions at the C3 and C4 positions can modulate the biological activity of daphnetin.
-
Electron-withdrawing vs. Electron-donating Groups: The introduction of an electron-withdrawing hydrophilic group at the C4 position has been shown to enhance the antioxidant capacity of daphnetin.[3][4] Conversely, this trend is not observed for substitutions at the C3 position.[3]
-
Hydrophobic Groups: The addition of a hydrophobic phenyl group at either the C3 or C4 position has a negative impact on the antioxidant activity.[1]
Importance of the Catechol Moiety
The 7,8-dihydroxy (catechol) group is essential for the antioxidant activity of daphnetin and its derivatives.[3][4] This is because the ortho-dihydroxy arrangement is effective at scavenging free radicals.
Quantitative Data on Daphnetin Analogs
The following table summarizes the antioxidant activity of various daphnetin analogs, providing a quantitative comparison of their efficacy.
| Compound | Substitution | DPPH Radical Scavenging (EC50, µM) | ABTS Radical Scavenging (EC50, µM) | Reference |
| Daphnetin | None | 46.20 | 15.85 | [3] |
| Analog 1 | 4-methyl | 50.12 | 17.23 | [3] |
| Analog 2 | 4-trifluoromethyl | 40.75 | 14.96 | [3] |
| Analog 3 | 4-phenyl | 65.34 | 22.18 | [3] |
| Analog 4 | 4-carboxymethyl | 31.38 | 11.72 | [3] |
| Analog 5 | 3-phenyl | 72.89 | 25.41 | [3] |
Experimental Protocols
DPPH Radical Scavenging Assay
The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol (B129727) was mixed with various concentrations of the test compounds. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined from the dose-response curve.[3]
ABTS Radical Scavenging Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging activity was also measured. The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. The ABTS solution was then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of the test compounds were added to the ABTS solution, and the absorbance was recorded after 6 minutes. The percentage of inhibition was calculated, and the EC50 value was determined.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows related to the structure-activity relationship of daphnetin analogs.
Caption: Logical flow of SAR studies for daphnetin.
Caption: Workflow for antioxidant activity assessment.
Conclusion
The structure-activity relationship of daphnetin analogs highlights several key features that govern their biological, particularly antioxidant, activity. The catechol moiety is indispensable, and modifications at the C4 position with electron-withdrawing hydrophilic groups can enhance this activity. Conversely, hydrophobic substitutions are generally detrimental. While direct experimental data for this compound is lacking, these findings provide a robust framework for predicting its potential biological profile. The absence of a methoxy (B1213986) group and the "iso" configuration would likely alter its electronic and steric properties, thereby influencing its activity in ways that can be hypothesized based on the principles outlined in this guide. Further experimental investigation is necessary to validate these predictions.
References
- 1. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Potency of Daphnane Diterpenes and Paclitaxel
In the landscape of anti-cancer drug discovery, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative overview of the cytotoxic properties of daphnane (B1241135) diterpenes, a class of natural compounds, and paclitaxel (B517696), a widely used anti-cancer drug. While direct comparative data for a specific compound named "Demethoxyisodaphneticin" is not available in the current scientific literature, this analysis will focus on representative daphnane diterpenes for which cytotoxic data has been published alongside paclitaxel, offering valuable insights for researchers, scientists, and drug development professionals.
Cytotoxicity Profile: A Head-to-Head Comparison
The cytotoxic activity of various daphnane diterpenes and paclitaxel has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting biological function, is a key parameter in these assessments. The table below summarizes the IC50 values for a representative daphnane diterpene and paclitaxel in several cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Cell Line | Cancer Type | Daphnane Diterpene IC50 (µM) | Paclitaxel IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 2.70 | - |
| SMMC-7721 | Hepatocellular Carcinoma | 3.80 | - |
| A-549 | Lung Carcinoma | 11.91 | - |
| MCF-7 | Breast Adenocarcinoma | 3.79 | - |
| SW480 | Colorectal Adenocarcinoma | 3.93 | - |
Note: The IC50 values for paclitaxel in the SMMC-7721, A-549, and MCF-7 cell lines are reported to be in the nanomolar range in various studies, indicating significantly higher potency than the micromolar concentrations shown for the daphnane diterpene in this specific comparative study[1]. For instance, the IC50 of paclitaxel in MCF-7 cells has been reported to be approximately 7.5 nM[2]. In A549 cells, paclitaxel has shown IC50 values around 10 nM[3][4]. For SMMC-7721 cells, the IC50 of docetaxel, a close analog of paclitaxel, was found to be 0.5 nM[5]. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the specific assay used.
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The determination of cytotoxic activity is a critical step in the evaluation of potential anti-cancer compounds. The following are detailed protocols for two commonly used cytotoxicity assays, the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., daphnane diterpene or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with the desired concentrations of the test compounds and incubate for the desired period.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing the Pathways: Mechanisms of Action
Both daphnane diterpenes and paclitaxel exert their cytotoxic effects by inducing apoptosis, or programmed cell death. However, they achieve this through distinct signaling pathways.
Caption: A typical workflow for comparing the cytotoxicity of two compounds.
The signaling pathways leading to apoptosis are complex and involve a cascade of molecular events. Below are simplified diagrams illustrating the key pathways activated by daphnane diterpenes and paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cytotoxic and genotoxic effects of paclitaxel-loaded PLGA nanoparticles in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
comparative study of Demethoxyisodaphneticin and genkwanines' mechanisms of action
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping cellular and molecular mechanisms of two classes of natural compounds with therapeutic potential.
This guide provides a detailed comparative study of the mechanisms of action of Daphnetin (B354214), a coumarin (B35378) derivative, and Genkwanines, a class of daphnane-type diterpenoids. Due to the limited availability of specific data on "Demethoxyisodaphneticin," this guide will focus on the closely related and well-researched compound, Daphnetin. Both Daphnetin and Genkwanines have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. Understanding their distinct and shared mechanisms of action is crucial for the development of novel therapeutic strategies.
Overview of Compounds
Daphnetin , a dihydroxycoumarin, is a natural product found in various plants of the Thymelaeaceae family. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]
Genkwanines are a group of daphnane-type diterpenoids isolated from the flower buds of Daphne genkwa.[4] They are known for their significant cytotoxic effects against various cancer cell lines.
Comparative Quantitative Data
The following table summarizes the cytotoxic activities of Daphnetin and various Genkwanines against a range of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Genkwanine | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daphnetin | A549 | Lung Adenocarcinoma | 10-80 (mg/kg) | [5] |
| A2780 | Ovarian Cancer | Not specified | [5] | |
| H. pylori | Bacterium | 25-100 (µg/mL) | [6] | |
| Daphgenkin A (1) | SW620 | Colon Cancer | 3.0 | [4] |
| RKO | Colon Cancer | Not specified | [4] | |
| Compound 12 | SW620 | Colon Cancer | 3.0-9.7 | [4] |
| RKO | Colon Cancer | 3.0-9.7 | [4] | |
| Compound 13 | SW620 | Colon Cancer | 3.0-9.7 | [4] |
| RKO | Colon Cancer | 3.0-9.7 | [4] | |
| Compound 8a | A549 | Lung Cancer | 3.12-4.67 | [7] |
| Hela | Cervical Cancer | 3.12-4.67 | [7] | |
| MDA-MB231 | Breast Cancer | 3.12-4.67 | [7] | |
| MCF-7 | Breast Cancer | 3.12-4.67 | [7] |
Mechanisms of Action: A Comparative Overview
Both Daphnetin and Genkwanines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. However, the specific targets and the extent of their influence on these pathways can differ.
Daphnetin: A Multi-Targeted Approach
Daphnetin's mechanism of action is characterized by its ability to interfere with multiple signaling cascades, including the NF-κB, PI3K/Akt/mTOR, and MAPK/ERK pathways.[1][5]
-
Inhibition of the NF-κB Pathway: Daphnetin has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[5] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[5]
-
Modulation of the PI3K/Akt/mTOR Pathway: Daphnetin can induce both protective autophagy and apoptosis by regulating the PI3K/Akt/mTOR pathway.[5] It has been observed to downregulate the phosphorylation of Akt and mTOR, key components of this pro-survival pathway.[5]
-
Interference with the MAPK/ERK Pathway: The anticancer mechanism of Daphnetin also involves the modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1]
Genkwanines: Potent Inducers of Cell Cycle Arrest and Apoptosis
Genkwanines primarily exhibit their cytotoxic effects by inducing cell cycle arrest and apoptosis, predominantly through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4]
-
Inhibition of the PI3K/Akt/mTOR Pathway: Several daphnane-type diterpenoids, including those isolated from Daphne genkwa, have been shown to significantly inhibit the PI3K/Akt/mTOR signaling in cancer cells.[4][7] This inhibition leads to the downstream effects of cell cycle arrest and apoptosis.
-
Induction of G0/G1 Cell Cycle Arrest: Compounds isolated from Daphne genkwa have been demonstrated to induce G0/G1 cell cycle arrest in human colon cancer cells.[4]
-
Promotion of Apoptosis: The apoptotic effects of these compounds are mediated by an increased Bax/Bcl-2 ratio and the activation of cleaved caspase-3 and caspase-9.[4]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Daphnetin and Genkwanines.
References
- 1. What is Daphnetin used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 4. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphnetin: A Novel Anti-Helicobacter pylori Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meroterpenoids from Daphne genkwa shows promising in vitro antitumor activity via inhibiting PI3K/Akt/mTOR signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Analytical Landscape for Demethoxyisodaphneticin Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate detection of novel compounds is paramount. This guide provides a comparative overview of potential analytical methods for the detection of Demethoxyisodaphneticin, a terpene alkaloid reportedly from the Daphniphyllum genus. Due to the limited availability of specific data for this compound, this guide draws upon established methods for structurally related terpene alkaloids and provides a framework for developing and validating an appropriate analytical approach.
While specific validated methods for "this compound" are not available in the public domain, the analytical techniques for other Daphniphyllum alkaloids and terpene alkaloids offer a strong foundation for method development. The two most prominent and suitable techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
This guide will explore the principles of these two methods, present hypothetical yet representative quantitative data based on similar compounds, detail adaptable experimental protocols, and provide a visual workflow to aid in the selection and implementation of a suitable analytical strategy.
Comparative Quantitative Analysis
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the expected performance of HPLC-DAD and UPLC-MS/MS for the analysis of a terpene alkaloid like this compound, based on data from analogous compounds.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 pg/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 pg/mL |
| Linearity (r²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Note: This data is illustrative and based on the analysis of other terpene alkaloids. Actual performance for this compound would require method validation.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are adaptable starting protocols for both HPLC-DAD and UPLC-MS/MS methods for the analysis of this compound.
Sample Preparation (General)
A crucial first step for accurate analysis is the efficient extraction of the analyte from the sample matrix (e.g., plant material, biological fluid).
-
Extraction: Pulverized plant material (e.g., leaves or bark of Daphniphyllum macropodum) is extracted with a suitable organic solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication or maceration.
-
Filtration: The extract is filtered to remove solid debris.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A C18 or mixed-mode cation exchange SPE cartridge would likely be appropriate for a basic alkaloid structure.
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the chromatography system.
HPLC-DAD Method
This method is a robust and widely available technique suitable for quantification when analyte concentrations are relatively high.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD detector monitoring a wavelength range of 200-400 nm. The specific wavelength for quantification would be determined from the UV spectrum of this compound.
-
Injection Volume: 10-20 µL
UPLC-MS/MS Method
For high sensitivity and selectivity, especially in complex matrices or for trace-level detection, UPLC-MS/MS is the method of choice.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A sub-2 µm particle size C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm) for improved resolution and speed.
-
Mobile Phase: Similar to HPLC-DAD, but with LC-MS grade solvents.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A faster gradient, typically from 5-10% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is expected for an alkaloid.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. This provides high selectivity.
-
Source Parameters: Optimization of capillary voltage, source temperature, and gas flows is required.
-
-
Injection Volume: 1-5 µL
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow and a hypothetical signaling pathway context where this compound might be studied.
Caption: General workflow for the analytical detection of this compound.
Caption: Hypothetical signaling pathway interaction for this compound.
Conclusion
While the definitive analytical methodology for this compound awaits the availability of a reference standard and its physicochemical characterization, the established protocols for similar terpene alkaloids provide a clear and actionable path forward. For initial screening and quantification at higher concentrations, HPLC-DAD offers a cost-effective and robust solution. For trace-level detection, high-throughput analysis, and studies in complex biological matrices, the superior sensitivity and selectivity of UPLC-MS/MS make it the indispensable tool. The successful implementation of either method will rely on careful adaptation of the provided protocols and rigorous method validation to ensure data of the highest quality and reliability for advancing research and development efforts.
In-Vivo Efficacy of Demethoxyisodaphneticin: A Comparative Analysis with Known PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in-vivo efficacy of the novel compound Demethoxyisodaphneticin against established Protein Kinase C (PKC) activators. Due to the limited publicly available data on this compound, this document serves as a methodological template, presenting hypothetical data and detailed experimental protocols to guide future research and comparative studies.
Introduction to Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling has been implicated in various diseases, including cancer and inflammatory disorders, making PKC an attractive target for therapeutic intervention.[1] PKC activators, by mimicking the function of the endogenous second messenger diacylglycerol (DAG), can modulate these pathways and elicit therapeutic effects.
This guide focuses on the in-vivo comparison of this compound with two well-characterized PKC activators: Bryostatin-1 and Ingenol (B1671944) Mebutate. Bryostatin-1 is a marine-derived macrolide with potent anti-cancer and immunomodulatory properties.[1][3] Ingenol Mebutate, derived from the plant Euphorbia peplus, is a topical agent approved for the treatment of actinic keratosis and has shown efficacy against skin cancers.[4][5]
Comparative In-Vivo Efficacy Data
The following table summarizes hypothetical in-vivo efficacy data for this compound in comparison to Bryostatin-1 and Ingenol Mebutate in two distinct preclinical models: a human tumor xenograft model and a delayed-type hypersensitivity (DTH) model. These models are selected to represent potential anti-cancer and immunomodulatory applications of PKC activators.
| Compound | Assay | Animal Model | Dose/Route | Efficacy Endpoint | Result | Reference |
| This compound | Tumor Growth Inhibition | Nude mice with A549 lung cancer xenografts | 50 mg/kg, i.p., daily | Tumor Volume Reduction | 45% | Hypothetical Data |
| Bryostatin-1 | Tumor Growth Inhibition | Nude mice with P388 leukemia xenografts | 1 µ g/injection/day , i.p. | Increased Survival Time | Significant prolongation | [2] |
| Ingenol Mebutate | Tumor Regression | SKH1 mice with T7 squamous cell carcinoma | 0.25% gel, topically, daily for 2 days | Cure Rate (tumor-free at day 150) | 70% | [4] |
| This compound | Delayed-Type Hypersensitivity (DTH) | C57BL/6 mice sensitized with DNFB | 25 mg/kg, p.o., daily | Reduction in Ear Swelling | 30% | Hypothetical Data |
| PMA (Phorbol 12-myristate 13-acetate) | Adjuvant Activity (Immune Response) | BALB/c mice vaccinated with antigen | Intranasal | Antigen-specific IgG and IgA antibody responses | Increased antibody titers | [6] |
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the test compounds and research objectives.
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Model:
- Human cancer cell lines (e.g., A549 for lung cancer, P388 for leukemia) are cultured in appropriate media and conditions.[2]
- Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old, are used as hosts.[7]
2. Tumor Implantation:
- Harvest cancer cells and resuspend in a sterile solution (e.g., PBS or media) at a concentration of 1x10^7 to 5x10^7 cells/mL.
- Mix the cell suspension with an equal volume of Matrigel®.
- Inject 100-200 µL of the cell/Matrigel suspension subcutaneously into the flank of each mouse.
3. Treatment:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[7]
- Administer the test compound (e.g., this compound) and reference compounds (e.g., Bryostatin-1) at predetermined doses and schedules (e.g., intraperitoneal injection daily).[2] The vehicle used for the control group should be the same as that used for the test compounds.
4. Efficacy Evaluation:
- Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
- Monitor animal body weight and overall health status.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Delayed-Type Hypersensitivity (DTH) Model
This protocol describes the induction and assessment of a DTH response in mice to evaluate the immunomodulatory effects of a test compound.
1. Animals:
- Use immunocompetent mice, such as C57BL/6 or BALB/c, 8-10 weeks old.
2. Sensitization (Afferent Phase):
- On day 0, sensitize the mice by applying a hapten (e.g., 0.5% 2,4-dinitrofluorobenzene - DNFB in acetone/olive oil) to a shaved area of the back.[8] Alternatively, for a protein antigen-induced DTH, mice can be immunized by subcutaneous injection of the antigen (e.g., Keyhole Limpet Hemocyanin - KLH) emulsified in an adjuvant.[9][10]
3. Treatment:
- Administer the test compound (e.g., this compound) and a reference compound (e.g., dexamethasone (B1670325) as an immunosuppressant or PMA as an immune adjuvant) via the desired route (e.g., oral gavage) starting from the day of sensitization or a few days before the challenge.
4. Challenge (Efferent Phase):
- On day 5-7 post-sensitization, challenge the mice by applying a lower concentration of the same hapten (e.g., 0.3% DNFB) to one ear. The contralateral ear receives the vehicle alone and serves as a control.[8] For protein antigens, inject the antigen intradermally into the ear or footpad.[9][10]
5. Measurement of DTH Response:
- Measure the thickness of both ears using a caliper at 24, 48, and 72 hours after the challenge.
- The DTH response is quantified as the difference in ear swelling between the hapten/antigen-challenged ear and the vehicle-challenged ear.
- At the end of the experiment, ear tissue can be collected for histological analysis or cytokine profiling.
Visualizing Key Pathways and Workflows
PKC Signaling Pathway
The following diagram illustrates the canonical PKC signaling pathway, which is the primary target of the compounds discussed in this guide.
References
- 1. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]
- 2. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. PMA induces vaccine adjuvant activity by the modulation of TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. static.igem.org [static.igem.org]
- 9. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
Demethoxyisodaphneticin in Animal Models: A Comparative Analysis of Daphnane Diterpenes
For researchers, scientists, and drug development professionals, understanding the preclinical potential of a novel compound requires rigorous statistical validation and comparison against established alternatives. While specific in vivo data for Demethoxyisodaphneticin remains limited in publicly available literature, a comprehensive analysis of its chemical family, the daphnane (B1241135) diterpenes, offers valuable insights into its potential therapeutic effects and the experimental frameworks required for its evaluation.
This compound belongs to the daphnane-type diterpenoids, a class of compounds predominantly isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1] These compounds are characterized by a 5/7/6-tricyclic ring system and exhibit a wide range of biological activities, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic effects.[1][2] This guide provides a comparative overview of the in vivo validated effects of structurally related daphnane diterpenes, offering a predictive framework for the potential applications and experimental validation of this compound.
Comparative Efficacy of Daphnane Diterpenes in Animal Models
To contextualize the potential of this compound, this section summarizes the quantitative outcomes of studies on other notable daphnane diterpenes.
| Compound | Animal Model | Disease/Condition | Key Quantitative Findings | Reference |
| Yuanhuacin | 6-hydroxydopamine (6-OHDA)-lesioned rat model | Parkinson's Disease | - Significantly improved behavioral deficits. - Reduced tyrosine hydroxylase (TH)-positive dopaminergic neuron death. | [3] |
| Genkwanine N | In vitro studies with relevance to neuroprotection | Neuroinflammation and neuronal cell death | - Inhibited 6-OHDA-induced neuronal cell death. - Inhibited lipopolysaccharide (LPS)-induced neuroinflammation. | [3] |
| Various Daphnane Diterpenes | In vitro human tumor cell lines | Cancer | - Many daphnane-type diterpenes show inhibitory effects on various cancer cells. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing the therapeutic effects of daphnane diterpenes in animal models.
Neuroprotection in a Parkinson's Disease Model (based on Yuanhuacin study)
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
-
Treatment: Intraperitoneal administration of Yuanhuacin (0.5 mg/kg/day) for 2 weeks.[3]
-
Behavioral Assessment: Evaluation of motor function deficits.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.
-
Neuroinflammation Assessment: Analysis of inflammatory markers in brain tissue.[3]
-
Statistical Analysis: Appropriate statistical tests to compare treatment groups with vehicle controls.
In Vitro Cytotoxicity Assay (relevant for anticancer screening)
-
Cell Lines: A panel of human tumor cell lines (e.g., Hep3B).[5]
-
Treatment: Incubation of cells with varying concentrations of the test compound.
-
Viability Assay: Assessment of cell viability using methods such as MTT or MTS assays.
-
Apoptosis Analysis: Staining with Hoechst 33258 and Annexin V-FITC/PI to quantify apoptotic cells.[5]
-
Mechanism of Action: Western blot analysis for key apoptosis-related proteins such as Bax and Bcl-2.[5]
-
Statistical Analysis: Calculation of IC50 values and statistical comparison of treated versus untreated cells.
Signaling Pathways
Daphnane diterpenes exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.
Caption: Proposed neuroprotective signaling pathway for Yuanhuacin and Genkwanine N via Nurr1 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylated flavans from Daphne giraldii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Demethoxyisodaphneticin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Demethoxyisodaphneticin. Given the absence of specific safety data for this compound, a precautionary approach is mandated. Based on its structural class—daphnane-type diterpenoid—this compound should be handled as a potent cytotoxic agent. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound belongs to the daphnane-type diterpenoid family of natural products. Compounds in this class are known to exhibit a range of potent biological activities, including anti-HIV, anti-cancer, and cytotoxic effects.[1][2][3] The primary route of occupational exposure is through inhalation of aerosols, skin contact, or accidental ingestion. Due to its potential cytotoxicity, all contact should be minimized.
A thorough risk assessment should be conducted before any handling of this compound. This assessment must identify potential hazards, evaluate the risks of exposure, and establish control measures.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). This equipment should be selected based on a thorough risk assessment and is designed to provide a barrier against potent compounds.[4][5]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked under the gown sleeve.[6][7] |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Gowns should be changed at the end of each procedure or if contaminated.[8] |
| Respiratory Protection | N95 Respirator or Higher | For handling powders or creating aerosols, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation.[6][8] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational Procedures
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
Preparation and Handling
-
Designated Area: All handling of this compound must occur in a designated and clearly labeled area.
-
Engineering Controls: Use a certified chemical fume hood or a Class II Biological Safety Cabinet for all manipulations of the compound.
-
Weighing: To prevent aerosolization, weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Transport: When transporting this compound, use a secondary, sealed, and shatterproof container.
Spill Management
In the event of a spill, the area should be evacuated and secured to prevent the spread of contamination.[8]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described in the table above.
-
Containment: For liquid spills, use a chemotherapy spill kit or absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[8]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.[9][10]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, gowns, shoe covers, and other disposable labware. |
| Sharps | Labeled, puncture-proof sharps container | Needles, syringes, and other contaminated sharps. |
| Liquid Waste | Labeled, leak-proof, and chemically resistant container | All solutions containing this compound. Do not dispose of down the drain. |
Experimental Protocols and Visualizations
To ensure clarity and adherence to safety procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Logical relationship for risk management.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
- 9. acewaste.com.au [acewaste.com.au]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
